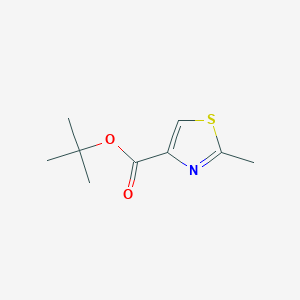
Walphos SL-W006-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Walphos SL-W006-1, also known as ®-1-{(RP)-2-[2-(diphenylphosphino)phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine, is a chiral diphosphine ligand. It is widely used in asymmetric catalysis, particularly in hydrogenation reactions. The compound has a molecular formula of C46H44FeP2 and a molecular weight of 714.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Walphos SL-W006-1 involves the coupling of ®-1-(N,N-dimethylamino)ethylferrocene with (S)-2-bromoiodoferrocene. This reaction is typically carried out using a Negishi coupling method, which involves the use of a palladium catalyst and a zinc reagent . The intermediate product is then converted into the final ligand through reduction with polymethylhydrosiloxane and titanium isopropoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Walphos SL-W006-1 primarily undergoes asymmetric hydrogenation reactions. It can also participate in other types of reactions such as oxidation and substitution .
Common Reagents and Conditions
Hydrogenation: Typically involves the use of rhodium or ruthenium catalysts under hydrogen gas at elevated pressures and temperatures.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or oxygen in the presence of a catalyst.
Substitution: Involves the use of various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in the hydrogenation of alkenes, the major product is the corresponding alkane .
Scientific Research Applications
Walphos SL-W006-1 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the hydrogenation of alkenes, imines, and ketones.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of chiral drugs and other therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
Walphos SL-W006-1 exerts its effects through its role as a chiral ligand in catalytic reactions. It coordinates with metal centers (such as rhodium or ruthenium) to form active catalytic complexes. These complexes facilitate the transfer of hydrogen atoms to substrates, resulting in the formation of chiral products . The molecular targets and pathways involved include the activation of hydrogen gas and the coordination of substrates to the metal center .
Comparison with Similar Compounds
Similar Compounds
Walphos SL-W003-1: Another chiral diphosphine ligand with a similar structure but different substituents on the phosphine units.
Biferrocene-Based Walphos Analogues: These compounds have a biferrocene backbone instead of a ferrocenylaryl backbone.
Uniqueness
Walphos SL-W006-1 is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Its specific structure allows for precise control over the stereochemistry of the products, making it highly valuable in the synthesis of chiral compounds .
Properties
Molecular Formula |
C46H44FeP2 |
|---|---|
Molecular Weight |
714.6 g/mol |
InChI |
InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H; |
InChI Key |
SPJXDOOLGLNVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



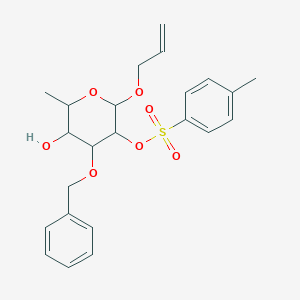
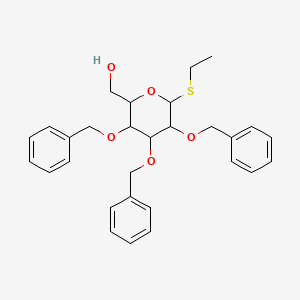

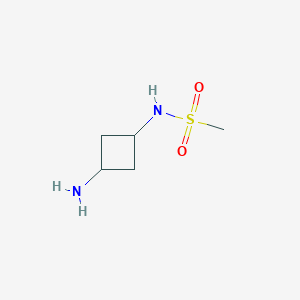
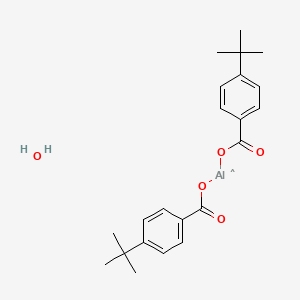

![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)

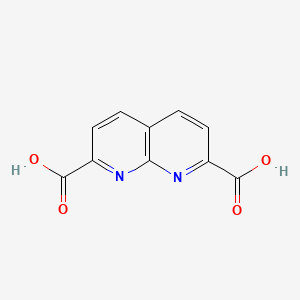
![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)
